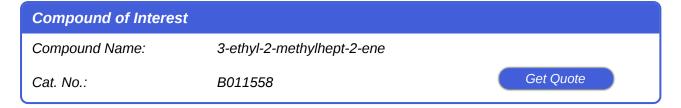


Confirming the Structure of 3-ethyl-2-methylhept-2-ene: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **3-ethyl-2-methylhept-2-ene** with a structural isomer, 3,4-diethylhex-3-ene, to aid in the definitive confirmation of its chemical structure. The guide leverages predicted spectroscopic data and outlines a detailed experimental protocol for structural verification.

Spectroscopic Data Comparison

Spectroscopic analysis is a cornerstone of chemical structure elucidation. Below is a comparison of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **3-ethyl-2-methylhept-2-ene** and its isomer, 3,4-diethylhex-3-ene. This data highlights the key differences that enable unambiguous identification.



Spectroscopic Data	3-ethyl-2-methylhept-2-ene	3,4-diethylhex-3-ene
¹ H NMR (Predicted)	Chemical Shift (ppm):• ~0.9 (t, 3H, -CH ₃ of heptyl)• ~1.0 (t, 3H, -CH ₃ of ethyl)• ~1.3 (m, 4H, -CH ₂ - of heptyl)• ~1.6 (s, 3H, =C-CH ₃)• ~1.7 (s, 3H, =C-CH ₃)• ~2.0 (q, 2H, -CH ₂ - of ethyl)• ~2.1 (t, 2H, -CH ₂ -C=)	Chemical Shift (ppm):• ~1.0 (t, 12H, 4 x -CH ₃)• ~2.1 (q, 8H, 4 x -CH ₂ -)
¹³ C NMR (Predicted)	Chemical Shift (ppm):• ~14 (2 x -CH ₃)• ~21 (-CH ₃ on double bond)• ~23 (-CH ₃ on double bond)• ~29 (-CH ₂ -)• ~30 (-CH ₂ -)• ~32 (-CH ₂ -)• ~125 (=C<)• ~135 (=C<)	Chemical Shift (ppm):• ~15 (4 x -CH ₃)• ~25 (4 x -CH ₂ -)• ~130 (2 x =C<)
Mass Spec. (Predicted)	Molecular Ion (m/z): 140Key Fragments (m/z): 125, 111, 97, 83, 69, 55, 41	Molecular Ion (m/z): 140Key Fragments (m/z): 125, 111, 97, 83, 69, 57, 43

Experimental Protocols

To experimentally verify the structure of **3-ethyl-2-methylhept-2-ene**, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of the compound, and to separate it from potential impurities or isomers.

Methodology:

• Sample Preparation: Prepare a dilute solution of the synthesized **3-ethyl-2-methylhept-2-ene** in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 100 μg/mL.

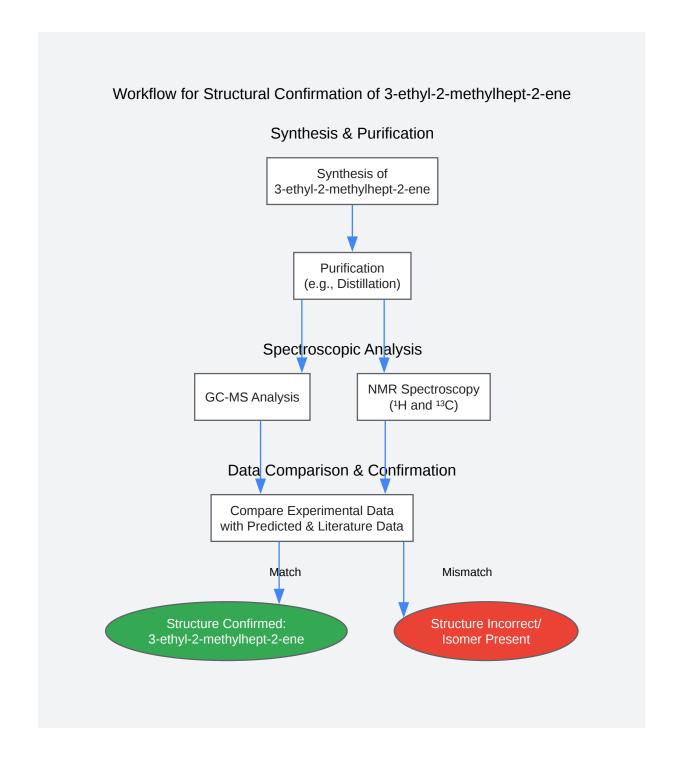


- Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm) is suitable.
- GC Conditions:
 - Injector Temperature: 250°C
 - Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Injection Volume: 1 μL with a split ratio of 50:1.
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 400.
 - Solvent Delay: 3 minutes.
- Data Analysis: The retention time of the major peak will be recorded. The mass spectrum of
 this peak will be analyzed for the molecular ion and characteristic fragment ions. This
 fragmentation pattern can be compared to the predicted spectrum and library data for
 confirmation.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **3-ethyl-2-methylhept-2-ene**.





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Caption: Logical workflow for the synthesis, purification, and structural confirmation of **3-ethyl-2-methylhept-2-ene**.

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